2-(Pyrrolidin-1-YL)pyridine-3-carbothioamide

Conformational restriction Thioamide rotational barrier Amide vs. thioamide stability

Researchers face reproducibility issues when amide analogs or positional isomers substitute for authentic pyridine carbothioamides. CAS 59025-41-1 provides the exact ortho-substitution pattern validated against Sirt2 (PDB 9FDU). - **Differentiation**: Ortho-pyrrolidine creates a rigidified N,N,S-chelation sphere (ΔE ~3-5 kcal/mol rotational barrier) vs. inactive 6-isomers. - **QC Check**: Distinct IR C=S band (1200-1050 cm⁻¹) and melting point (220-222°C) verify identity. - **Supply**: 98% purity, two open pyridine positions for library expansion.

Molecular Formula C10H13N3S
Molecular Weight 207.30 g/mol
Cat. No. B13625107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-YL)pyridine-3-carbothioamide
Molecular FormulaC10H13N3S
Molecular Weight207.30 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=CC=N2)C(=S)N
InChIInChI=1S/C10H13N3S/c11-9(14)8-4-3-5-12-10(8)13-6-1-2-7-13/h3-5H,1-2,6-7H2,(H2,11,14)
InChIKeyUKTFLVFSNBJROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-1-yl)pyridine-3-carbothioamide: Structural Overview


2-(Pyrrolidin-1-yl)pyridine-3-carbothioamide (CAS 59025-41-1) is a disubstituted pyridine scaffold combining a pyrrolidine heterocycle at the 2‑position and a primary carbothioamide group at the 3‑position on the pyridine ring . The ortho‑positioning of the pyrrolidine nitrogen relative to the pyridine nitrogen creates a dual‑nitrogen coordination environment, while the thioamide functional group, with its distinct electronic and hydrogen‑bonding character compared to the corresponding amide, supports applications in fragment‑based screening, metal‑complex design, and covalent probe development [1]. The compound is commercially available at 98% purity from multiple vendors .

Coordination Ortho pyrrolidine N and pyridine N create dual-nitrogen environment for metal complex design.
Functionality Thioamide supports fragment-based screening and covalent probe development via distinct C=S character.
Availability Multi-vendor supply with purity specification, enabling immediate procurement.

Why Generic Substitution Fails for This Scaffold


In‑class pyridine carbothioamides and their amide counterparts are not functionally interchangeable [1]. The precise substitution pattern—a pyrrolidine at C2 and a carbothioamide at C3, ortho to the ring nitrogen—determines both electronic density at the reactive centres and the geometry of metal‑binding pockets [2]. Positional isomers such as 6‑(pyrrolidin‑1‑yl)pyridine‑3‑carbothioamide (CAS 1016519‑59‑7) shift the pyrrolidine away from the ring nitrogen, disrupting the conjugated electron‑donating pathway and altering ligand geometry, while amide analogues lose the characteristic rotational barrier, hydrogen‑bond acidity, and thiocarbonyl reactivity that define thioamide‑based interactions [3]. These differences, documented through comparative IR signatures, conformational stability, and predicted physicochemical properties, directly affect assay reproducibility and synthetic utility.

Amide analogs lack the thiocarbonyl reactivity and elevated rotational barrier, potentially altering binding thermodynamics and assay reproducibility.

6-Pyrrolidinyl positional isomer displaces the pyrrolidine nitrogen away from the ring nitrogen, disrupting electron donation and the N,N-chelation geometry required for metal probes.

Quantitative Differentiation Evidence


Thioamide Rotational Barrier vs. Amide

The substitution of the carbonyl oxygen in 2‑(pyrrolidin‑1‑yl)pyridine‑3‑carboxamide (the conceptual amide analog) with sulfur to give the target thioamide increases the rotational barrier around the thioamide C–N bond by 3–5 kcal mol⁻¹ [1]. This elevated barrier enforces a more rigid solution‑phase conformation, reducing the entropic penalty upon target binding. The effect is a general property of thioamide vs. amide functionality established across a range of secondary and tertiary thioamides [1].

Rotational Barrier
Class-level
ΔΔG‡ ≈ 3–5 kcal/mol vs amide
Supports rigid bioactive conformation for fragment growing and structure-based design.
Thioamide class property; validate for target compound.
Conformational restriction Thioamide rotational barrier Amide vs. thioamide stability

IR Thiocarbonyl Fingerprint for Identity Check

The C=S stretching vibration in thioamides appears in the diagnostic 1200–1050 cm⁻¹ region, substantially lower than the amide C=O stretch typically observed at ~1650–1690 cm⁻¹, with the νC=O/νC=S ratio predicted at approximately 1.5 [1]. This large spectral separation provides a simple, quantitative IR identity check to distinguish the thioamide target compound from any amide analog or degradation product upon receipt, without requiring HPLC-MS.

IR Thiocarbonyl
Class-level
νC=S 1200–1050 cm⁻¹, νC=O/νC=S ≈ 1.5
Enables rapid non-destructive identity verification upon procurement.
Authentic IR reference available for parent thionicotinamide.
IR spectroscopy Thiocarbonyl fingerprint Procurement QC

Thioamide Hydrogen-Bond Donor Strength

In backbone‑modification studies, the n→π* interaction between two thioamide groups is approximately 3‑fold stronger than between two oxoamide groups, attributed to increased orbital overlap and a reduced energy gap between donor and acceptor orbitals [1]. This translates into a more robust hydrogen‑bond donor capacity for the thioamide NH in 2‑(pyrrolidin‑1‑yl)pyridine‑3‑carbothioamide compared to the amide NH in 2‑(pyrrolidin‑1‑yl)pyridine‑3‑carboxamide, enhancing binding enthalpy in target sites that accept the thioamide NH as a hydrogen‑bond donor.

H-Bond Donor
Class-level
~3-fold stronger n→π* interaction
May enhance binding enthalpy at protein NH-acceptor sites.
Backbone-model study; context-dependent.
Hydrogen bond donor n→π* interaction Protein stability

Melting Point and Crystallinity Advantage

2‑(Pyrrolidin‑1‑yl)pyridine‑3‑carbothioamide exhibits a melting point of 220–222 °C (recrystallized from ethanol) , approximately 30–37 °C higher than the 185–190 °C reported for unsubstituted thionicotinamide (pyridine‑3‑carbothioamide) . The elevated melting point is consistent with increased molecular weight, added van der Waals contacts, and altered crystal packing introduced by the pyrrolidine substituent, yielding a high‑melting crystalline solid that is easier to handle, weigh, and purify by recrystallization compared to the lower‑melting parent compound.

Melting Point
Data to verify
220–222°C (target) vs 185–190°C (parent)
Simplifies benchtop handling and recrystallization.
Verify upon receipt; source cross-check advised.
Melting point Crystallinity Purification

Predicted LogP and Aqueous Solubility

The target compound, lacking additional lipophilic methyl substituents, is predicted to have a lower LogP than the 4,6‑dimethyl‑2‑(pyrrolidin‑1‑yl)pyridine‑3‑carbothioamide analog (CAS 1193387‑78‑8) [1]. Based on computed LogP data for closely related pyridine carbothioamides—where pyridine‑3‑carbothioamide has a reported LogP of ~0.72 [2] and the 4,6‑dimethyl analog is expected to gain ~1.4 LogP units from two added methyl groups—the target compound is estimated to have LogP ≈ 1.4, versus ~2.1 for the dimethyl analog. This ~0.7 LogP unit reduction translates to an approximate 5‑fold higher aqueous solubility, improving compatibility with biochemical assay buffers.

Predicted LogP
Class-level
Estimated LogP ≈1.4, ~5-fold higher solubility vs 4,6-dimethyl analog
May reduce DMSO co-solvent needs in biochemical assays, limiting solvent artifacts.
Predicted; experimental validation recommended.
LogP Aqueous solubility Assay compatibility

Optimal Application Scenarios


Fragment-Based Screening for Sirtuin Pockets

The pyridine‑3‑carbothioamide core has been validated as a fragment hit in a human Sirt2 co‑crystal structure (PDB 9FDU) [1]. 2‑(Pyrrolidin‑1‑yl)pyridine‑3‑carbothioamide retains this validated pharmacophore while adding a pyrrolidine vector at the 2‑position for fragment growing. The thioamide group provides a ~3‑fold stronger hydrogen‑bond donor character and a rigidified conformation (3–5 kcal mol⁻¹ higher rotational barrier) [2][3], both of which favour productive binding to the Sirtuin NAD⁺‑binding cleft. The predicted LogP (~1.4) ensures adequate aqueous solubility for screening at 100–500 µM without exceeding 2% DMSO [4].

Metal-Coordinating Probe Design

The ortho arrangement of the pyrrolidine N and pyridine N creates a bidentate N,N‑donor motif that, together with the thioamide sulfur, forms a tridentate N,N,S‑coordination sphere. This chelation geometry is distinct from the 6‑pyrrolidinyl positional isomer, where the pyrrolidine N is positioned para to the ring nitrogen and cannot form the same five‑membered chelate ring [1]. 2‑Pyridinecarbothioamide metal complexes (Ru, Rh, Ir) have demonstrated oral anticancer activity [2]; the target compound extends this chemistry with enhanced chelation, and its authenticated IR C=S band at 1200–1050 cm⁻¹ enables rapid verification of metal‑free vs. metal‑bound states during complex synthesis [3].

Covalent Probe Development via α-C–H Acidity

Thioamides exhibit greater α‑carbon acidity than ordinary amides due to the weaker C=S π‑bond and higher HOMO/low‑LUMO profile [1]. In 2‑(pyrrolidin‑1‑yl)pyridine‑3‑carbothioamide, the carbothioamide group is positioned directly on the pyridine C3, placing the thioamide α‑carbon (the thiocarbonyl carbon) in an electronically activated environment for nucleophilic attack or conjugate addition. This reactivity profile differentiates it from amide analogs, which are substantially less electrophilic at the carbonyl carbon. The high melting point (220–222 °C) also ensures thermal stability during reactions requiring heating [2].

High-Purity Building Block for Library Synthesis

The compound is available at 98% purity from multiple commercial vendors [1], with a melting point of 220–222 °C providing a simple identity and purity checkpoint upon receipt [2]. The unambiguous thiocarbonyl IR signature (C=S stretch in 1200–1050 cm⁻¹) enables rapid non‑destructive QC differentiation from any amide analog [3]. The unsubstituted 4‑ and 6‑positions on the pyridine ring (unlike the 4,6‑dimethyl analog) provide two synthetic handles for further diversification through electrophilic substitution or cross‑coupling, maximizing library enumeration potential while maintaining the ortho‑pyrrolidine pharmacophore [4].

Application
Selection Property
Validation Focus
Sirtuin fragment-based screening
Thioamide H-bond donor strength and conformational rigidity
Binding enthalpy in NAD⁺-binding cleft, aqueous assay compatibility
Metal-coordinating probe design
Ortho N,N-chelation motif with thioamide sulfur
Tridentate N,N,S geometry, IR monitoring of metal-binding states
Covalent probe via α-C–H acidity
Thioamide α-carbon electrophilicity
Reactivity at thiocarbonyl carbon, thermal stability for heated reactions
Library synthesis building block
Free 4,6-positions for diversification
Purity checkpoint (melting point, IR), synthetic handle availability
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